molecular formula C22H26N4O B10915784 [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B10915784
M. Wt: 362.5 g/mol
InChI Key: VTJAIRLADJOSLB-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 4-methylphenyl group and a 2-methylpiperidino group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-methylphenyl group and the 2-methylpiperidino group can be done through nucleophilic substitution reactions using suitable reagents and catalysts.

    Final coupling: The final step involves coupling the substituted pyrazolo[3,4-b]pyridine with a methanone derivative under controlled conditions to obtain the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.

    Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can lead to more efficient production.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Depending on the site of oxidation, products may include ketones, aldehydes, or carboxylic acids.

    Reduction products: Reduced forms of the compound, such as alcohols or amines.

    Substitution products: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound serves as a building block for the synthesis of new chemical entities with potential biological activities.

Biology

    Biological assays: It is used in various biological assays to study its effects on different biological systems.

Medicine

    Drug development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors, thereby altering cellular signaling pathways.

    Interfering with protein-protein interactions: Disrupting interactions between proteins that are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substitution pattern and the presence of the methanone group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26N4O/c1-14-8-10-17(11-9-14)19-13-18(20-16(3)24-25(4)21(20)23-19)22(27)26-12-6-5-7-15(26)2/h8-11,13,15H,5-7,12H2,1-4H3

InChI Key

VTJAIRLADJOSLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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